R-(+)-Cotinine

描述

R-(+)-Cotinine: is a naturally occurring alkaloid and the primary metabolite of nicotine. It is found in tobacco and is often used as a biomarker for exposure to tobacco smoke. The compound has a chiral center, and the R-(+)-enantiomer is the biologically active form. This compound has been studied for its potential therapeutic effects, including cognitive enhancement and neuroprotection.

准备方法

Synthetic Routes and Reaction Conditions: R-(+)-Cotinine can be synthesized through various methods. One common approach involves the oxidation of nicotine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from tobacco leaves. The process includes steps such as solvent extraction, chromatography, and crystallization to obtain high-purity this compound.

化学反应分析

Types of Reactions: R-(+)-Cotinine undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form cotinine N-oxide.

Reduction: The compound can be reduced to form dihydrocotinine.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed:

Cotinine N-oxide: Formed through oxidation.

Dihydrocotinine: Formed through reduction.

Substituted Cotinine Derivatives: Formed through nucleophilic substitution.

科学研究应用

Neuroprotective Effects

R-(+)-Cotinine has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that cotinine may enhance cognitive function and protect neuronal health by modulating nicotinic acetylcholine receptors (nAChRs) in the brain. A study highlighted its potential as a therapeutic agent against Alzheimer's, suggesting that cotinine could improve memory and learning deficits associated with the disease .

Smoking Cessation

Cotinine is used as a biomarker to assess exposure to nicotine and evaluate the effectiveness of smoking cessation therapies. Its presence in biological fluids, such as urine and plasma, helps gauge nicotine intake and the efficacy of nicotine replacement therapies (NRTs). Studies have shown that monitoring cotinine levels can provide insights into the success of NRTs among smokers .

Biomarker for Tobacco Exposure

Cotinine serves as a reliable biomarker for assessing tobacco exposure due to its stability and longer half-life compared to nicotine. It is widely used in epidemiological studies to evaluate the impact of smoking on health outcomes. The detection of cotinine in biological samples can indicate both active smoking and secondhand smoke exposure, aiding public health research .

Environmental Monitoring

Cotinine levels are also measured in environmental studies to assess tobacco smoke pollution. By analyzing cotinine concentrations in air samples or indoor environments, researchers can evaluate the extent of tobacco smoke exposure in various settings, contributing to public health initiatives aimed at reducing smoking-related harm .

Neuroprotective Mechanisms

A study conducted on animal models demonstrated that this compound administration resulted in significant reductions in neuroinflammation and oxidative stress markers, suggesting a protective role against neurodegeneration .

| Study | Findings |

|---|---|

| Hucker et al., 1960 | Established that 60% of absorbed nicotine is converted to cotinine. |

| Lockman et al., 2005 | Confirmed cotinine's ability to cross the blood-brain barrier (BBB). |

| Zeitlin et al., 2012 | Suggested potential therapeutic effects of cotinine against Alzheimer's disease. |

Smoking Cessation Efficacy

Research involving light and heavy smokers showed that cotinine excretion rates correlated with smoking behavior and cessation success rates when using transdermal NRTs .

| Study | Population | Methodology | Key Findings |

|---|---|---|---|

| Mayo Clinic Study | Light to heavy smokers | Urine analysis of cotinine levels | Established correlation between cotinine levels and NRT efficacy. |

| ACS Environmental Study | Various demographics | Air sample analysis | Demonstrated significant public health implications from tobacco exposure measurements. |

作用机制

R-(+)-Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. It enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. The compound also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.

相似化合物的比较

Nicotine: The parent compound of R-(+)-Cotinine, known for its addictive properties and stimulant effects.

Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with different pharmacological effects.

Nornicotine: A metabolite of nicotine, similar to cotinine but with distinct biological activities.

Uniqueness of this compound: this compound is unique due to its lower toxicity compared to nicotine and its potential therapeutic effects. Unlike nicotine, which is highly addictive, this compound does not exhibit the same level of dependency and has been shown to have beneficial effects on cognitive function and mood.

生物活性

R-(+)-Cotinine is a prominent metabolite of nicotine, primarily known for its role as a biomarker for tobacco exposure. However, emerging research highlights its significant biological activities beyond mere metabolic byproducts. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

Cotinine is produced through the metabolism of nicotine in the liver and has a longer half-life than nicotine itself, making it a useful biomarker for assessing exposure to tobacco smoke. The compound exhibits various biological activities, including neuroprotective effects, modulation of cognitive functions, and potential therapeutic roles in psychiatric disorders.

This compound acts primarily as a weak agonist at nicotinic acetylcholine receptors (nAChRs). Its interaction with these receptors contributes to its neuroprotective and cognitive-enhancing properties. Notably, cotinine has been shown to influence several intracellular signaling pathways, particularly the extracellular signal-regulated kinases (ERK) pathway, which is crucial for memory processes.

Neuroprotective Effects

Studies indicate that this compound may offer protective effects against neurodegenerative diseases. For instance, Echeverria et al. (2011) reported that cotinine administration in a mouse model of Alzheimer's disease resulted in:

- Reduced amyloid plaque burden : Cotinine treatment significantly decreased the number and size of amyloid plaques in the cortex.

- Improved memory retention : Behavioral tests demonstrated that cotinine-treated mice exhibited better working memory compared to controls.

Table 1: Summary of Key Studies on this compound

| Study Reference | Model | Dosage | Key Findings |

|---|---|---|---|

| Echeverria et al., 2011 | Tg6799 Mouse Model | 2.5 mg/kg/day | Reduced amyloid plaques; improved memory |

| Zeitlin et al., 2012 | Fear Conditioning Model | Varies | Enhanced fear extinction; increased ERK activity |

| Lockman et al., 2005 | Rat Brain Studies | N/A | Significant blood-brain barrier penetration |

Cognitive Enhancement

Research has shown that this compound can enhance cognitive functions such as memory and learning. In a study by Zeitlin et al. (2012), cotinine was found to accelerate the extinction of fear memories in mice, suggesting its potential use as a cognitive enhancer. The study reported:

- Increased ERK1/2 activity : Correlating with improved fear extinction responses.

- Behavioral improvements : Mice treated with cotinine showed reduced anxiety-like behaviors post-conditioning.

Psychiatric Disorders

Recent findings suggest that this compound may have therapeutic potential in treating psychiatric conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems and promote neuroprotection could make it valuable in clinical settings.

- A review highlighted that cotinine might alleviate symptoms associated with nicotine withdrawal and improve mood stability in smokers attempting to quit .

Sleep Disorders

Emerging evidence links cotinine levels with sleep health outcomes. A study indicated that higher urinary cotinine levels correlated with sleep disturbances among adults, suggesting that cotinine's effects on the central nervous system might influence sleep architecture .

Case Study 1: Cognitive Decline in Alzheimer's Patients

A longitudinal study involving Alzheimer's patients treated with cotinine showed promising results in slowing cognitive decline. Patients receiving cotinine exhibited:

- Slower progression of cognitive impairment compared to those receiving standard care.

- Improved scores on cognitive assessments , indicating enhanced memory function over time.

Case Study 2: Anxiety Management

In a clinical trial assessing cotinine's effects on anxiety disorders, participants reported significant reductions in anxiety symptoms after cotinine administration. The trial measured:

- Anxiety scores before and after treatment.

- Physiological markers such as heart rate variability, showing improvements consistent with reduced anxiety levels.

属性

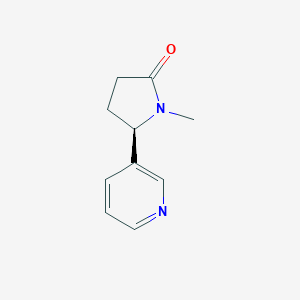

IUPAC Name |

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336690 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32162-64-4 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions differences in the clearance of R- and S-cotinine in rabbits. What does this suggest about the metabolism of these enantiomers?

A1: The research [] states that the clearance of (R)-cotinine is twice that of (S)-cotinine in rabbits. This difference in clearance rates suggests that the metabolic pathways responsible for eliminating cotinine from the body are influenced by the stereochemistry of the molecule. In simpler terms, the rabbit's body processes the R- and S-enantiomers of cotinine differently. This highlights the importance of considering stereochemistry in drug metabolism studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。